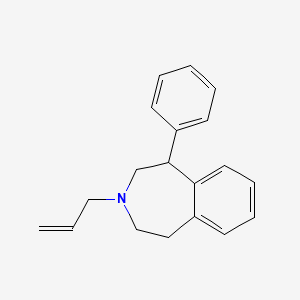
1-N-Allyl-3-phenyl-2,3,4,5-terahydro-benzo(D)azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-N-Allyl-3-phenyl-2,3,4,5-terahydro-benzo(D)azepine can be achieved through various synthetic routes. One common method involves the reaction of benzylamine with allyl bromide in the presence of a base to form the allyl-substituted amine. This intermediate is then subjected to cyclization reactions to form the desired azepine ring . Industrial production methods often involve one-pot reactions that expand benzo-fused carbo- and heterocycles .
Analyse Chemischer Reaktionen
1-N-Allyl-3-phenyl-2,3,4,5-terahydro-benzo(D)azepine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles to form substituted products.
Common reagents and conditions used in these reactions include acids, bases, and various solvents. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-N-Allyl-3-phenyl-2,3,4,5-terahydro-benzo(D)azepine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in proteomics research to study protein interactions and functions.
Medicine: Derivatives of this compound are found in medicines used to treat cardiovascular diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-N-Allyl-3-phenyl-2,3,4,5-terahydro-benzo(D)azepine involves its interaction with specific molecular targets and pathways. It can act as a ligand that binds to proteins, altering their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
1-N-Allyl-3-phenyl-2,3,4,5-terahydro-benzo(D)azepine can be compared with other similar compounds, such as:
Evacetrapib: Used in the treatment of cardiovascular diseases.
Benazepril: An angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.
Tolvaptan: Used to treat hyponatremia (low blood sodium levels) and polycystic kidney disease.
These compounds share similar structural features but differ in their specific applications and mechanisms of action, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
20361-31-3 |
|---|---|
Molekularformel |
C19H21N |
Molekulargewicht |
263.4 g/mol |
IUPAC-Name |
5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine |
InChI |
InChI=1S/C19H21N/c1-2-13-20-14-12-17-10-6-7-11-18(17)19(15-20)16-8-4-3-5-9-16/h2-11,19H,1,12-15H2 |
InChI-Schlüssel |
SOOKFCWCHCJXHV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1CCC2=CC=CC=C2C(C1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















